diethyl 2-(benzyloxy)malonate
Overview
Description
Diethyl 2-(benzyloxy)malonate is an organic compound with the molecular formula C14H18O5. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by ethyl and benzyloxy groups. This compound is used in various organic synthesis processes due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(benzyloxy)malonate can be synthesized through the alkylation of diethyl malonate with benzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an anhydrous ethanol solvent under reflux conditions. The general reaction is as follows:
Diethyl malonate+Benzyl bromideNaOEt, EtOHDiethyl 2-(benzyloxy)malonate+NaBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(benzyloxy)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester groups.
Hydrolysis: It can be hydrolyzed to produce diethyl malonate and benzyl alcohol.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol.
Hydrolysis: Aqueous acid or base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Alkylation: Substituted malonates.
Hydrolysis: Diethyl malonate and benzyl alcohol.
Reduction: Diols.
Scientific Research Applications
Diethyl 2-(benzyloxy)malonate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.
Material Science: As a precursor for the synthesis of polymers and resins.
Biological Studies: As a probe to study enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of diethyl 2-(benzyloxy)malonate involves its reactivity at the methylene group between the ester groups. This reactivity is due to the electron-withdrawing effects of the ester groups, which make the methylene hydrogen atoms more acidic and susceptible to deprotonation. The resulting carbanion can undergo nucleophilic substitution reactions with various electrophiles.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the benzyloxy group.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Benzyl malonate: Contains a benzyl group directly attached to the malonate.
Uniqueness
Diethyl 2-(benzyloxy)malonate is unique due to the presence of the benzyloxy group, which imparts different reactivity and properties compared to other malonates. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of benzyl-substituted compounds.
Properties
IUPAC Name |
diethyl 2-phenylmethoxypropanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-3-17-13(15)12(14(16)18-4-2)19-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLVMCVYVLXNGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302863 | |
Record name | diethyl(benzyloxy)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5778-35-8 | |
Record name | NSC154710 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl(benzyloxy)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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